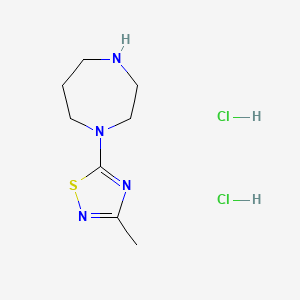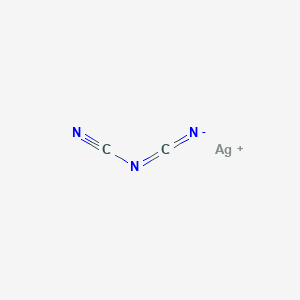![molecular formula C11H12ClNO2S B13700775 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that contains a thieno[3,2-b]pyrrole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole typically involves the acylation of 4-substituted thieno[3,2-b]pyrrole derivatives. One common method includes the reaction of 4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbonyl chloride with ethyl 5-(hydrazinocarbonyl)pyridine-2-carboxylate . The reaction conditions often involve the use of chloroacetyl chloride, dichloroacetyl chloride, and methacryloyl chloride as acylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Acylation: Reaction with acyl chlorides to form bis-acylhydrazines.
Oxidation: Oxidation of hydrazides to form diazenes.
Substitution: Nucleophilic substitution reactions involving the chloro group.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, dichloroacetyl chloride, methacryloyl chloride, and lead tetraacetate . Reaction conditions often involve the use of solvents such as dichloromethane and methanol, and temperatures ranging from 0°C to room temperature .
Major Products Formed
The major products formed from these reactions include bis-acylhydrazines, diazenes, and various substituted thieno[3,2-b]pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole has found applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. For example, thieno[3,2-b]pyrrole derivatives have been shown to inhibit lysine-specific demethylases, which regulate histone methylation and play a role in gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-b]pyrrole-5-carboxamides: Known for their antiviral activity against alphaviruses and their potential use in oncology.
Thieno[3,2-b]pyrrole-5-carbohydrazides: Studied for their antitubercular activity.
Thieno[3,2-b]pyrrole-4,6-(5H)-dione: Used in the development of photovoltaic polymers.
Uniqueness
4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern and its potential as an intermediate in the synthesis of various biologically active compounds. Its chloro and Boc (tert-butoxycarbonyl) groups provide sites for further chemical modifications, making it a versatile building block in organic synthesis .
Eigenschaften
Molekularformel |
C11H12ClNO2S |
|---|---|
Molekulargewicht |
257.74 g/mol |
IUPAC-Name |
tert-butyl 2-chlorothieno[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H12ClNO2S/c1-11(2,3)15-10(14)13-5-4-8-7(13)6-9(12)16-8/h4-6H,1-3H3 |
InChI-Schlüssel |
ZWEFFMFOPKKFPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)









![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![2-(2-Bromo-2,2-difluoroacetamido)-N-(o-tolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B13700779.png)
